

# A Comparative Guide to MTP Inhibitors: Implitapide Racemate vs. Lomitapide

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Compound of Interest		
Compound Name:	Implitapide Racemate	
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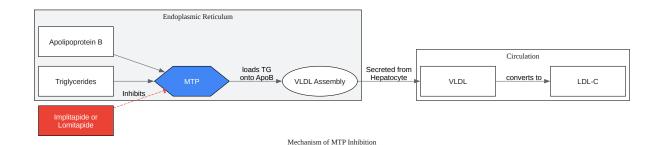
This guide provides an objective comparison of the efficacy and underlying mechanisms of two microsomal triglyceride transfer protein (MTP) inhibitors: **Implitapide Racemate** (also known as AEGR-733) and Lomitapide. Both compounds were developed to treat severe hypercholesterolemia by inhibiting the synthesis of apolipoprotein B (apoB)-containing lipoproteins. While Lomitapide has received regulatory approval for specific indications, the development of Implitapide was discontinued. This comparison utilizes available clinical and preclinical data to inform research and drug development efforts in lipid management.

## **Mechanism of Action: A Shared Pathway**

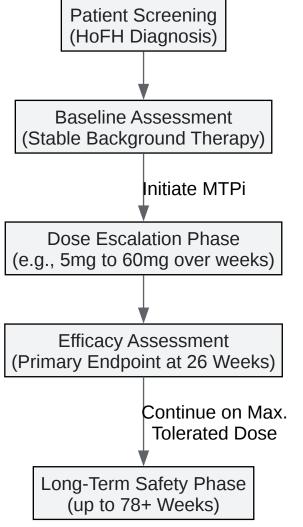
Both Implitapide and Lomitapide function by inhibiting the microsomal triglyceride transfer protein (MTP).[1][2] MTP is a critical intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[1] Its primary role is to load triglycerides onto nascent apoB molecules, a rate-limiting step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[3][4]

By inhibiting MTP, both drugs effectively reduce the secretion of VLDL and chylomicrons into the circulation. Since LDL cholesterol (LDL-C) is a metabolic byproduct of VLDL, this upstream inhibition leads to a significant, LDL-receptor-independent reduction in plasma LDL-C levels. This shared mechanism makes MTP inhibitors a therapeutic option for patients with homozygous familial hypercholesterolemia (HoFH), who have deficient or non-functional LDL receptors and respond poorly to traditional lipid-lowering therapies like statins.

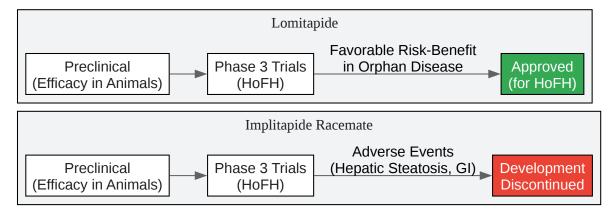








Typical MTP Inhibitor Phase 3 Trial Workflow



Comparative Development Trajectory



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### References

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- 2. go.drugbank.com [go.drugbank.com]
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- 4. Rare Treatments for Rare Dyslipidemias: New Perspectives in the Treatment of Homozygous Familial Hypercholesterolemia (HoFH) and Familial Chylomicronemia Syndrome (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
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